2-Phosphoglyceric acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2-Phosphoglycerinsäure kann durch die enzymatische Umwandlung von 3-Phosphoglycerinsäure durch das Enzym Phosphoglyceratmutase synthetisiert werden. Diese Reaktion erfordert die Anwesenheit von Magnesiumionen oder anderen zweiwertigen Kationen, um effizient abzulaufen .

Industrielle Produktionsmethoden: Der Produktionsprozess beinhaltet die Extraktion und Reinigung der Verbindung aus biologischen Quellen wie Hefe- oder Bakterienkulturen, in denen die Glykolyse aktiv abläuft .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Phosphoglycerinsäure unterliegt hauptsächlich Dehydrationsreaktionen, die durch das Enzym Enolase katalysiert werden und zur Bildung von Phosphoenolpyruvat führen . Diese Reaktion ist ein Schlüsselschritt in der Glykolyse und essentiell für die anschließende Produktion von Adenosintriphosphat (ATP).

Häufige Reagenzien und Bedingungen:

Enolase: Das Enzym, das die Dehydration von 2-Phosphoglycerinsäure katalysiert.

Magnesiumionen: Als Kofaktoren für die enzymatische Aktivität von Enolase erforderlich.

Optimaler pH-Wert und Temperatur: Die Reaktion findet typischerweise unter physiologischen Bedingungen statt, mit einem optimalen pH-Wert von etwa 7,4 und einer Temperatur von 37 °C.

Hauptprodukte:

Phosphoenolpyruvat: Das Hauptprodukt, das durch die Dehydration von 2-Phosphoglycerinsäure gebildet wird.

Wissenschaftliche Forschungsanwendungen

2-Phosphoglycerinsäure hat mehrere wichtige Anwendungen in der wissenschaftlichen Forschung:

Industrielle Biotechnologie: Die Verbindung wird bei der Produktion von Biokraftstoffen und Biokunststoffen durch Stoffwechsel-Engineering von Mikroorganismen verwendet.

5. Wirkmechanismus

2-Phosphoglycerinsäure übt seine Wirkung durch seine Rolle als Substrat in der Glykolyse aus. Das Enzym Enolase katalysiert die Umwandlung von 2-Phosphoglycerinsäure zu Phosphoenolpyruvat, das dann durch Pyruvatkinase zu Pyruvat umgewandelt wird. Dieser Prozess ist entscheidend für die Produktion von ATP, der primären Energiewährung der Zelle . Die molekularen Zielstrukturen, die an diesem Weg beteiligt sind, umfassen Enolase und Pyruvatkinase, die für die effiziente Umwandlung von Glucose zu Pyruvat essentiell sind .

Ähnliche Verbindungen:

3-Phosphoglycerinsäure: Ein weiteres Zwischenprodukt in der Glykolyse, es wird durch Phosphoglyceratmutase in 2-Phosphoglycerinsäure umgewandelt.

Phosphoenolpyruvat: Das Produkt der Dehydration von 2-Phosphoglycerinsäure, es ist eine energiereiche Verbindung, die eine kritische Rolle bei der ATP-Produktion spielt.

Einzigartigkeit: 2-Phosphoglycerinsäure ist einzigartig in ihrer spezifischen Rolle als Substrat für Enolase in der Glykolyse. Ihre Umwandlung in Phosphoenolpyruvat ist ein wichtiger regulatorischer Schritt im Stoffwechselweg und macht sie für eine effiziente Energieproduktion in Zellen essentiell .

Wirkmechanismus

2-Phosphoglyceric acid exerts its effects through its role as a substrate in glycolysis. The enzyme enolase catalyzes the conversion of this compound to phosphoenolpyruvate, which is then converted to pyruvate by pyruvate kinase. This process is crucial for the production of ATP, the primary energy currency of the cell . The molecular targets involved in this pathway include enolase and pyruvate kinase, which are essential for the efficient conversion of glucose to pyruvate .

Vergleich Mit ähnlichen Verbindungen

3-Phosphoglyceric Acid: Another intermediate in glycolysis, it is converted to 2-phosphoglyceric acid by phosphoglycerate mutase.

Phosphoenolpyruvate: The product of the dehydration of this compound, it is a high-energy compound that plays a critical role in ATP production.

Uniqueness: this compound is unique in its specific role as the substrate for enolase in glycolysis. Its conversion to phosphoenolpyruvate is a key regulatory step in the metabolic pathway, making it essential for efficient energy production in cells .

Eigenschaften

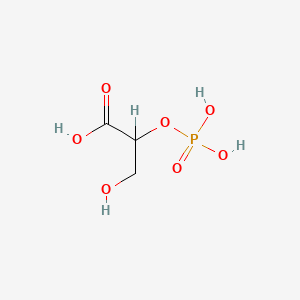

IUPAC Name |

3-hydroxy-2-phosphonooxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIURPTVHJPJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O7P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948430 | |

| Record name | 3-Hydroxy-2-(phosphonooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Phosphoglyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2553-59-5 | |

| Record name | 2-Phosphoglyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phosphoglycerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-(phosphonooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phosphoglyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

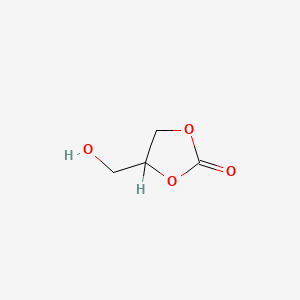

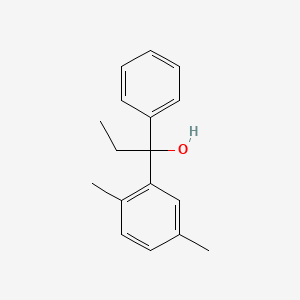

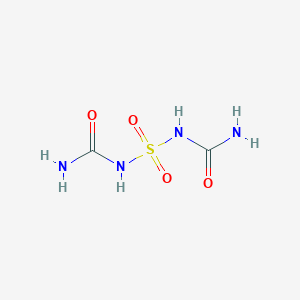

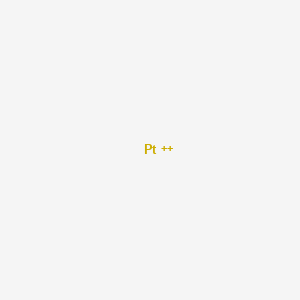

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

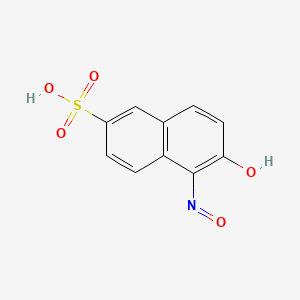

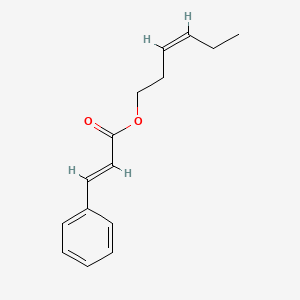

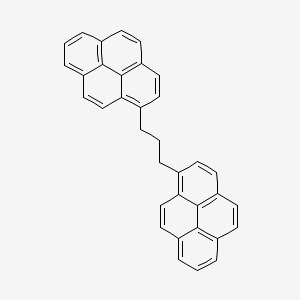

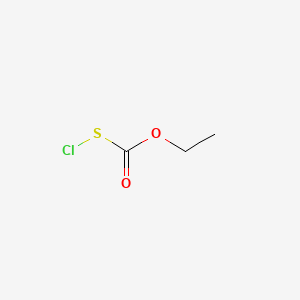

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.